molecular formula C23H17NOS B1602825 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde CAS No. 291279-14-6

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Cat. No. B1602825
CAS RN: 291279-14-6
M. Wt: 355.5 g/mol
InChI Key: DLTDKNZISWUVBJ-UHFFFAOYSA-N
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Description

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPA-TC) is a compound belonging to the family of thiophene-2-carbaldehydes. This compound has been studied for its potential applications in the field of chemistry and biochemistry. It has been used for a variety of purposes, including as a precursor for the synthesis of a range of other compounds, as an antioxidant, and as a reagent in organic synthesis. In addition, it has been studied for its potential applications in the field of medicine and pharmacology.

Scientific Research Applications

Photochemical Synthesis

Research has explored the photochemical synthesis of phenyl-2-thienyl derivatives, such as 5-phenyl derivatives and 3,5-diphenylthiophene-2-carbaldehyde, achieved through the irradiation of various halogenothiophenes. This process highlights the reactivity and potential applications of thiophene derivatives in photochemical reactions and synthesis techniques (Antonioletti et al., 1986).

Biological Evaluation

A series of 4-arylthiophene-2-carbaldehyde compounds, which can be synthesized through Suzuki-Miyaura cross-coupling, were screened for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. This research indicates the potential biological applications and efficacy of thiophene derivatives in various biomedical fields (Ali et al., 2013).

Homocysteine Detection

A fluorescence probe designed for homocysteine detection involved the use of a compound synthesized from (4-(diphenylamino)phenyl)boronic acid. This showcases the application of thiophene derivatives in the development of sensitive and selective probes for biological and chemical analyses (Chu et al., 2019).

Polyaromatic Assembly

Research on the self-assembly of polyaromatic thiophene structures using styrylmalonates and 5-phenylthiophene-2-carbaldehyde demonstrates the application of thiophene derivatives in creating complex molecular structures with potential applications in materials science and molecular engineering (Borisov et al., 2019).

Fluorescent Properties

The influence of aggregation on the structure and fluorescent properties of a tetraphenylethylene derivative, including 5-(4-(1,2,2-triphenylvinyl)phenyl)thiophene-2-carbaldehyde, has been investigated. This study provides insights into the photophysical properties of thiophene derivatives, relevant for applications in optoelectronics and sensor technologies (Duan et al., 2017).

properties

IUPAC Name

5-[4-(N-phenylanilino)phenyl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NOS/c25-17-22-15-16-23(26-22)18-11-13-21(14-12-18)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTDKNZISWUVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594040
Record name 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

291279-14-6
Record name 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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